molecular formula C9H7Br2FO2 B6285504 methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate CAS No. 1823369-30-7

methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate

Cat. No.: B6285504
CAS No.: 1823369-30-7
M. Wt: 325.96 g/mol
InChI Key: OEZJLPRXYNPFHE-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate is a high-value, multi-functional benzoate ester engineered for advanced chemical synthesis and drug discovery research . This compound features two distinct bromination sites—an aryl bromide and a reactive benzyl bromide—along with a fluorine atom, making it a versatile and sophisticated building block for constructing complex molecules. Its primary research application is as a key chemical intermediate in the development of potential therapeutic agents. Compounds with this specific bromomethyl-fluorobenzoate core have been identified as critical precursors in the synthesis of small-molecule inhibitors that target chromatin-associated proteins like WDR5, which is a promising epigenetic target in oncology . The strategic placement of its halogen atoms allows for selective, sequential functionalization via cross-coupling and nucleophilic substitution reactions, enabling researchers to efficiently build molecular libraries. This reagent is provided with a minimum purity of 97% and is intended for use in laboratory settings only. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications, nor for personal use. Proper handling procedures should be followed.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1823369-30-7

Molecular Formula

C9H7Br2FO2

Molecular Weight

325.96 g/mol

IUPAC Name

methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate

InChI

InChI=1S/C9H7Br2FO2/c1-14-9(13)6-3-7(11)5(4-10)2-8(6)12/h2-3H,4H2,1H3

InChI Key

OEZJLPRXYNPFHE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C(=C1)Br)CBr)F

Purity

95

Origin of Product

United States

Synthetic Methodologies for Methyl 5 Bromo 4 Bromomethyl 2 Fluorobenzoate

The synthesis of methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate is typically achieved through a sequence of reactions starting from a substituted benzoic acid precursor. The strategic introduction of bromine at both the aromatic and benzylic positions, along with the initial placement of the fluorine atom and the final esterification, requires careful consideration of regioselectivity and reaction conditions.

Chemical Reactivity and Mechanistic Investigations of Methyl 5 Bromo 4 Bromomethyl 2 Fluorobenzoate

Reactivity of the Benzylic Bromide Moiety

The bromomethyl group attached to the benzene (B151609) ring is a benzylic halide. This position is particularly reactive due to the ability of the adjacent aromatic ring to stabilize intermediates, such as carbocations and radicals, through resonance. khanacademy.orgmasterorganicchemistry.com

The benzylic bromide is susceptible to nucleophilic substitution, where the bromide ion is replaced by a nucleophile. This transformation can proceed through two primary mechanisms: the SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular) pathways. organic-chemistry.orgsavemyexams.com

The SN2 mechanism is a single-step, concerted process where the nucleophile attacks the carbon atom at the same time as the leaving group departs. organic-chemistry.orgyoutube.com This pathway is favored for primary substrates due to minimal steric hindrance. savemyexams.com The benzylic carbon in methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate is primary, suggesting a propensity for SN2 reactions. SN2 reactions result in an inversion of stereochemistry at the reaction center. organic-chemistry.orgyoutube.com

Conversely, the SN1 mechanism is a two-step process involving the formation of a carbocation intermediate after the leaving group departs, which is then attacked by the nucleophile. youtube.com While primary carbocations are generally unstable, benzylic carbocations are significantly stabilized by resonance, with the positive charge delocalized into the aromatic ring. khanacademy.org This stabilization makes an SN1 pathway viable for benzylic halides, particularly in the presence of polar protic solvents and weak nucleophiles which favor ion formation. organic-chemistry.orgyoutube.com The planar carbocation intermediate in an SN1 reaction allows the nucleophile to attack from either face, typically leading to a racemic mixture of products if the carbon is a stereocenter. organic-chemistry.org

The choice between the SN1 and SN2 pathway at the benzylic position of this compound is influenced by several factors, as detailed in the table below.

FactorFavors SN1 PathwayFavors SN2 Pathway
Substrate Structure Tertiary > Secondary > Benzylic (due to resonance-stabilized carbocation). khanacademy.orgorganic-chemistry.orgMethyl > Primary > Secondary (less steric hindrance). savemyexams.com The substrate is a primary benzylic halide.
Nucleophile Weak nucleophiles (e.g., H₂O, ROH). youtube.comStrong, typically anionic nucleophiles (e.g., ⁻OH, ⁻OR, CN⁻). youtube.com
Solvent Polar protic solvents (e.g., water, ethanol) that can stabilize the carbocation intermediate and the leaving group anion. youtube.comPolar aprotic solvents (e.g., acetone, DMF, DMSO) that do not solvate the nucleophile as strongly. youtube.com
Leaving Group A good leaving group (weak conjugate base) is required for both. Bromide (Br⁻) is an excellent leaving group. youtube.com

The benzylic position is also prone to radical reactions because the benzylic C-H bond is relatively weak, and the resulting benzylic radical is stabilized by resonance. masterorganicchemistry.com In the case of this compound, the benzylic carbon is already brominated. This benzylic bromide can serve as a precursor in radical reactions. For instance, treatment with a radical initiator and a hydrogen atom source could lead to the reduction of the bromomethyl group. More synthetically useful is the participation in radical-mediated carbon-carbon bond-forming reactions. The stability of the benzylic radical intermediate is the key factor driving this reactivity, as the unpaired electron can be delocalized over the aromatic ring system. khanacademy.orgmasterorganicchemistry.com

Reactivity of Aromatic Halogens: Metal-Catalyzed Cross-Coupling Strategies

The aromatic ring of this compound is substituted with both a bromine and a fluorine atom. In metal-catalyzed cross-coupling reactions, there is a significant difference in reactivity between various carbon-halogen bonds. The general order of reactivity for palladium-catalyzed reactions is C–I > C–Br > C–OTf >> C–Cl >> C–F. rsc.org Consequently, the C(sp²)–Br bond at the 5-position is the primary site for cross-coupling, allowing for selective functionalization while leaving the more robust C(sp²)–F bond at the 2-position intact. beilstein-journals.orgnih.gov

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. The C-Br bond of the title compound is an excellent electrophilic partner for several of these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide. yonedalabs.com The reaction is widely used due to the stability and low toxicity of the boron reagents. acs.org For substrates like this compound, the Suzuki-Miyaura reaction would selectively occur at the C-Br bond, coupling it with an aryl- or vinyl-boronic acid in the presence of a palladium catalyst and a base. researchgate.netnih.gov The electron-withdrawing nature of the ester and fluorine substituents can enhance the rate of the initial oxidative addition step in the catalytic cycle. researchgate.net

Negishi Coupling: The Negishi coupling utilizes organozinc reagents as the nucleophilic partner. wikipedia.org It is known for its high functional group tolerance and reactivity. The C-Br bond can be selectively coupled with various organozinc compounds using a palladium or nickel catalyst. wikipedia.orgacs.org

Stille Coupling: This reaction involves the coupling of an organic halide with an organotin compound (organostannane). libretexts.orgwikipedia.org The Stille reaction is particularly tolerant of a wide array of functional groups because organostannanes are stable to air and moisture. youtube.com The reaction proceeds via a catalytic cycle similar to other palladium-catalyzed couplings, and would selectively functionalize the C-Br position. wikipedia.org

ReactionOrganometallic Reagent (R'-M)Typical CatalystKey Features
Suzuki-Miyaura R'-B(OH)₂ or R'-B(OR)₂Pd(PPh₃)₄, Pd(OAc)₂ with phosphine (B1218219) ligandsStable, non-toxic boron reagents; requires a base (e.g., K₂CO₃, Cs₂CO₃). yonedalabs.comresearchgate.net
Negishi R'-ZnXPd(PPh₃)₄, Ni(acac)₂Highly reactive nucleophiles; moisture-sensitive reagents; high functional group tolerance. wikipedia.org
Stille R'-Sn(Alkyl)₃Pd(PPh₃)₄, Pd₂(dba)₃Excellent functional group tolerance; toxic tin byproducts. libretexts.orgyoutube.com

While palladium is the most common catalyst for these transformations, copper and nickel complexes also offer powerful and sometimes complementary reactivity.

Copper-Mediated Reactions: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are classical methods for forming C-C, C-O, and C-S bonds with aryl halides. acs.org Modern protocols often use copper(I) or copper(II) salts with ligands to achieve high yields under milder conditions. rsc.orgrsc.org These methods provide a cost-effective alternative to palladium for coupling the aryl bromide with various nucleophiles. rsc.orgtandfonline.com

Nickel-Mediated Reactions: Nickel catalysts are also highly effective for cross-coupling aryl bromides. rsc.orgrsc.org A key feature of nickel catalysis is its ability to activate otherwise unreactive bonds, including C-F bonds, under specific conditions. beilstein-journals.org This presents an opportunity for orthogonal functionalization of this compound. For example, the C-Br bond could first be selectively coupled using a palladium catalyst, followed by a nickel-catalyzed coupling at the C-F position, allowing for the introduction of two different groups onto the aromatic ring. beilstein-journals.orgnih.gov

Beyond forming C-C bonds, the aromatic bromide can be transformed to create bonds between carbon and heteroatoms like nitrogen, oxygen, or sulfur. These reactions are fundamental in synthesizing a vast range of pharmaceuticals and materials. mdpi.com

The Buchwald-Hartwig amination is a prominent palladium-catalyzed method for forming C-N bonds by coupling aryl halides with amines. mit.edu Similarly, related palladium- and copper-catalyzed systems can be used for C-O bond formation (ether synthesis) with alcohols and C-S bond formation (thioether synthesis) with thiols. rsc.orgtandfonline.com The C-Br bond at the 5-position of the title compound is a suitable electrophile for these transformations, enabling the introduction of a wide variety of heteroatomic functionalities. escholarship.org

Bond FormedNucleophileTypical Catalytic SystemReaction Name/Type
C-N Primary/Secondary Amines (R₂NH)Pd catalyst (e.g., Pd₂(dba)₃) + Ligand (e.g., BINAP) + BaseBuchwald-Hartwig Amination. mit.edu
C-O Alcohols/Phenols (ROH)Pd or Cu catalyst + Ligand + BaseBuchwald-Hartwig Etherification / Ullmann Condensation. rsc.org
C-S Thiols (RSH)Pd or Cu catalyst + Ligand + BaseThioether Synthesis. tandfonline.com
C-P Phosphines, PhosphonatesNi or Pd catalystPhosphorylation. mdpi.com

Reactivity of the Methyl Ester Functionality

The methyl ester group is a key functional moiety in this compound, and its reactivity is central to the chemical behavior of the molecule. Typical reactions involving this group include hydrolysis, transesterification, and reduction, each of which proceeds via well-established mechanistic pathways.

Ester Hydrolysis

The hydrolysis of the methyl ester to the corresponding carboxylic acid, 5-bromo-4-(bromomethyl)-2-fluorobenzoic acid, can be achieved under either acidic or basic conditions.

Under basic conditions, the reaction, known as saponification, involves the nucleophilic attack of a hydroxide (B78521) ion on the electrophilic carbonyl carbon of the ester. This proceeds through a tetrahedral intermediate. The subsequent elimination of the methoxide (B1231860) ion (⁻OCH₃) forms the carboxylic acid, which is then deprotonated in the basic medium to yield the carboxylate salt. quora.com Acidification in a separate workup step is required to obtain the final carboxylic acid product. quora.com The reaction is effectively irreversible because the final deprotonation of the carboxylic acid drives the equilibrium forward. ucoz.com

Acid-catalyzed hydrolysis also proceeds via a tetrahedral intermediate but begins with the protonation of the carbonyl oxygen. ucoz.comlibretexts.org This initial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile like water. libretexts.org Following the nucleophilic attack and proton transfer steps, methanol (B129727) is eliminated, and the catalytic acid is regenerated. libretexts.org Unlike saponification, acid-catalyzed hydrolysis is a reversible process. ucoz.com

The presence of electron-withdrawing groups on the benzene ring, such as bromine and fluorine, is expected to increase the rate of hydrolysis. These groups enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. Studies on related fluoro-substituted esters have shown that fluorine substitution can significantly accelerate the hydrolysis rate. scispace.comresearchgate.net

Transesterification

Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol (R'-OH). This reaction can be catalyzed by either an acid or a base. In a typical acid-catalyzed mechanism, the carbonyl oxygen is protonated, followed by nucleophilic attack from the new alcohol. ucla.edu The reaction is an equilibrium process and is often driven to completion by using a large excess of the reactant alcohol. ucla.edu For instance, reacting this compound with ethanol (B145695) in the presence of an acid catalyst would yield ethyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate and methanol. The use of zinc compounds as catalysts for the transesterification of methyl benzoate (B1203000) with sterically hindered alcohols has also been reported. google.com

The methyl ester functionality can be reduced to a primary alcohol, [5-bromo-4-(bromomethyl)-2-fluorophenyl]methanol. This transformation requires potent reducing agents due to the relatively low reactivity of esters compared to aldehydes or ketones.

A common and effective reagent for this purpose is Lithium Aluminum Hydride (LiAlH₄). doubtnut.commasterorganicchemistry.com The reaction mechanism involves the nucleophilic addition of a hydride ion (H⁻) from LiAlH₄ to the ester's carbonyl carbon. libretexts.orgbrainly.com This forms a tetrahedral intermediate, which then collapses, eliminating the methoxide ion to form an intermediate aldehyde. The aldehyde is immediately reduced further by another equivalent of hydride to an alkoxide, which upon acidic workup, yields the primary alcohol. libretexts.orgbrainly.com

Sodium borohydride (B1222165) (NaBH₄) is generally considered too mild to reduce esters under standard conditions. doubtnut.com However, its reactivity can be enhanced. The NaBH₄-methanol system has been shown to reduce aromatic methyl esters to their corresponding alcohols, typically by refluxing in a solvent like tetrahydrofuran (B95107) (THF). researchgate.netias.ac.in This method is advantageous as it allows for the selective reduction of esters in the presence of other functional groups like acids, amides, nitriles, or nitro groups. ias.ac.in The reactivity of NaBH₄ can also be increased by using additives such as cerium(III) chloride (CeCl₃), which catalyzes the reduction in ethanol at ambient temperature. tandfonline.com

Reducing Agent Typical Conditions Product Notes
Lithium Aluminum Hydride (LiAlH₄)1. Anhydrous ether or THF2. Aqueous/acidic workup[5-bromo-4-(bromomethyl)-2-fluorophenyl]methanolStrong, non-selective reducing agent. Reduces many carbonyl functional groups. masterorganicchemistry.compearson.com
Sodium Borohydride (NaBH₄) / MethanolReflux in THF[5-bromo-4-(bromomethyl)-2-fluorophenyl]methanolMilder conditions; more chemoselective than LiAlH₄. ias.ac.in
Sodium Borohydride (NaBH₄) / CeCl₃Ethanol, room temperature[5-bromo-4-(bromomethyl)-2-fluorophenyl]methanolCatalytic system allowing for mild reduction conditions. tandfonline.com

Influence of Fluorine Substitution on Electronic Properties, Reactivity, and Regioselectivity

The fluorine atom at the C-2 position significantly influences the chemical properties of the molecule through a combination of inductive and resonance effects.

Electronic Properties

Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond network. nih.gov This effect decreases the electron density of the aromatic ring and the attached functional groups. nih.gov Concurrently, fluorine can donate electron density back to the aromatic ring via a resonance (mesomeric) effect (+M) through its lone pairs, but this effect is generally weaker than its inductive pull. nih.gov The interplay of these opposing effects modifies the electron distribution across the molecule. The strong -I effect stabilizes molecular orbitals by lowering their energy levels. nih.gov This withdrawal of electron density can create a "π-hole" on the aromatic ring, altering its interaction with other molecules. rsc.org

Reactivity

The strong inductive effect of the ortho-fluorine atom deactivates the aromatic ring towards electrophilic substitution by making it more electron-deficient. However, it activates the ring towards nucleophilic aromatic substitution by stabilizing the negatively charged Meisenheimer complex intermediate.

In the context of the ester functionality, the electron-withdrawing nature of fluorine enhances the electrophilicity of the carbonyl carbon. This increased positive character at the reaction center generally leads to faster rates for nucleophilic acyl substitution reactions, such as hydrolysis, compared to non-fluorinated analogues. scispace.com

Regioselectivity

The fluorine substituent can also direct the regioselectivity of certain reactions. In transition metal-catalyzed C-H functionalization reactions, for example, the reaction often occurs selectively at the C-H bond ortho to the fluorine atom. nih.govacs.org This directing effect is attributed to the electronic properties of fluorine influencing the stability of the organometallic intermediates. For this compound, the fluorine atom is ortho to the methyl ester group and the C-3 position. While the C-3 position has a hydrogen atom, its reactivity in C-H activation would be influenced by the adjacent fluorine.

Detailed Reaction Pathway Elucidation and Kinetic Studies

The Hammett equation, log(k/k₀) = ρσ, relates the rate constant (k) of a reaction for a substituted compound to the rate constant (k₀) of the unsubstituted parent compound. The substituent constant (σ) quantifies the electronic effect of a substituent (positive for electron-withdrawing, negative for electron-donating), while the reaction constant (ρ) indicates the sensitivity of the reaction to these electronic effects. walisongo.ac.id

For the alkaline hydrolysis of benzoate esters, the reaction proceeds via nucleophilic addition-elimination. quora.com Kinetic studies on similar systems, such as the hydrolysis of Y-substituted phenyl benzoates, show that the rate-determining step can change depending on the nature of the substituents and the nucleophile. nih.govkchem.org For reactions with strong nucleophiles like hydroxide, the formation of the tetrahedral intermediate is often the rate-determining step. nih.gov

In this case, the reaction rate would be accelerated by electron-withdrawing substituents on the benzene ring, which stabilize the developing negative charge in the transition state leading to the tetrahedral intermediate. A Hammett plot for such a reaction would yield a positive ρ value, indicating that electron-withdrawing groups increase the reaction rate. walisongo.ac.id

2-Fluoro: Strongly electron-withdrawing (-I > +M).

5-Bromo: Electron-withdrawing (-I > +M).

4-Bromomethyl: Primarily electron-withdrawing via an inductive effect.

All three substituents are electron-withdrawing and would be expected to increase the rate of nucleophilic attack at the ester carbonyl, leading to a significantly faster hydrolysis rate compared to methyl benzoate. A linear Yukawa-Tsuno plot is often used in cases where resonance effects are significant, providing a more accurate correlation than a simple Hammett plot. nih.gov

Substituent Position Hammett Constant (σₚ) Expected Effect on Hydrolysis Rate
-Fpara+0.06Rate increase
-Clpara+0.23Rate increase
-Brpara+0.23Rate increase
-NO₂para+0.78Significant rate increase
-CH₃para-0.17Rate decrease
-OCH₃para-0.27Rate decrease
(Data for illustrative purposes, based on para-substituents affecting a reaction center. The values demonstrate the relative electronic effects of different groups.) researchgate.netresearchgate.net

Applications As a Versatile Synthetic Building Block

Precursor in the Synthesis of Complex Organic Molecules

The strategic placement of two different types of bromine atoms on methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate is pivotal to its role as a precursor for complex molecules. The benzylic bromide at the 4-position is highly reactive towards nucleophilic substitution, while the aryl bromide at the 5-position is more suited for metal-catalyzed cross-coupling reactions. This differential reactivity allows for the sequential introduction of various substituents, paving the way for the construction of intricate molecular architectures.

A notable application is in the synthesis of C-7 bromomethyl substituted derivatives of ring-fused dihydrothiazolo 2-pyridone pilicide scaffolds. nih.gov In this strategy, the compound serves as a key intermediate from which diverse heteroatom-linked substituents can be introduced. nih.gov This controlled, stepwise modification is fundamental to creating libraries of complex molecules for screening and optimization in drug discovery and other areas of chemical research. The presence of the fluorine atom and the methyl ester group further allows for additional modifications, adding to the compound's utility in generating molecular diversity from a single, advanced precursor.

Role in the Construction of Functionalized Aromatic and Heterocyclic Scaffolds

This compound is instrumental in building complex aromatic and heterocyclic frameworks, which are core structures in many biologically active compounds. The reactive bromomethyl group is an excellent electrophilic site for introducing a wide array of functional groups.

Research has demonstrated its use in creating C-7 substituted pilicide scaffolds through reactions with various nucleophiles. nih.gov For instance:

Amines : Reactions with secondary amines like piperidine, morpholine, or 1,2,3,4-tetrahydroisoquinoline (B50084) proceed in high yields to introduce new amine substituents. nih.gov

Primary Amines : A two-step process involving substitution with sodium azide (B81097) followed by reduction with zinc and ammonium (B1175870) chloride successfully yields primary amines. nih.gov

Amides and Sulfonamides : The synthesized primary amines can be further reacted to generate a diverse range of amides and sulfonamides. nih.gov

Furthermore, the aryl bromide allows for the formation of new carbon-carbon bonds. The use of Suzuki-Miyaura cross-coupling reactions on the sp³-hybridized bromomethyl scaffold has been demonstrated, showcasing a powerful method for introducing aryl or vinyl groups. nih.gov This versatility enables the construction of highly decorated and functionalized heterocyclic systems that would be difficult to access through other synthetic routes.

Table 1: Functionalization Reactions of the Bromomethyl Group
Reactant TypeExample ReactantsFunctional Group IntroducedReference
Secondary AminesPiperidine, Morpholine, 1,2,3,4-TetrahydroisoquinolineTertiary Amines nih.gov
Azide followed by ReductionSodium Azide; Zinc/Ammonium ChloridePrimary Amines nih.gov
Acylating/Sulfonylating Agents (on resulting amine)Acid chlorides, Sulfonyl chloridesAmides, Sulfonamides nih.gov
Organoboron ReagentsArylboronic acids (in Suzuki-Miyaura coupling)Aryl groups (C-C bond) nih.gov

Intermediate for Advanced Chemical Entities in Medicinal Chemistry Research

In medicinal chemistry, building blocks that allow for rapid and efficient diversification are highly sought after to explore structure-activity relationships (SAR). nbinno.com this compound serves as a valuable intermediate for creating novel compounds with therapeutic potential.

Its application in the synthesis of pilicides—compounds targeting bacterial virulence—highlights its importance. nih.gov By using this scaffold, researchers can efficiently generate a series of analogues with varied substituents at the C-7 position. This strategy facilitates the optimization of anti-virulence activity by systematically modifying the chemical structure to enhance potency, selectivity, or pharmacokinetic properties. nih.gov The ability to introduce previously unattainable heteroatoms and carbon-linked groups via this intermediate is pivotal for advancing the development of new therapeutic agents. nih.gov The fluorinated nature of the core aromatic ring is also a common feature in modern pharmaceuticals, often used to improve metabolic stability or binding affinity. nih.gov

Contributions to Materials Science and Specialty Chemicals Development

While extensively utilized in medicinal chemistry, the reactivity profile of this compound also suggests its potential in materials science and the development of specialty chemicals. As a halogenated aromatic ester, it belongs to a class of compounds often used in the synthesis of advanced polymers, coatings, and other functional materials. chemimpex.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of molecular structure. For methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate, a combination of one-dimensional and multidimensional NMR experiments would be employed to assign all proton (¹H), carbon (¹³C), and fluorine (¹⁹F) signals, thereby confirming the compound's identity and assessing its purity.

¹H and ¹³C NMR Chemical Shift Analysis and Signal Assignment

The ¹H NMR spectrum is anticipated to provide key information regarding the electronic environment of the protons in the molecule. The aromatic region is expected to show two distinct signals corresponding to the two protons on the benzene (B151609) ring. Due to the substitution pattern, these protons would likely appear as doublets, with their chemical shifts influenced by the electron-withdrawing effects of the bromine, fluorine, and ester groups, and the bromomethyl substituent. The benzylic protons of the bromomethyl group (-CH₂Br) would likely appear as a singlet, shifted downfield due to the adjacent bromine atom. The methyl protons of the ester group (-OCH₃) would also be expected to appear as a singlet in a characteristic region.

The ¹³C NMR spectrum would provide complementary information, with distinct signals expected for each of the nine carbon atoms in the molecule. The carbonyl carbon of the ester would be the most downfield signal. The aromatic carbons would appear in a specific range, with their chemical shifts influenced by the attached substituents. The carbon of the bromomethyl group and the methyl carbon of the ester would also have characteristic chemical shifts.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Multiplicity
Aromatic CH (C3-H)7.8 - 8.2115 - 125d
Aromatic CH (C6-H)7.4 - 7.8130 - 140d
-CH₂Br4.5 - 5.030 - 35s
-OCH₃3.8 - 4.150 - 55s
C=O-160 - 170-
C1-118 - 128-
C2-F-155 - 165-
C4-CH₂Br-135 - 145-
C5-Br-120 - 130-

Note: These are predicted chemical shift ranges and may vary based on the solvent and other experimental conditions. 's' denotes a singlet and 'd' denotes a doublet.

Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Analysis

To definitively assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, a suite of two-dimensional (2D) NMR experiments would be utilized. weebly.com

Correlation Spectroscopy (COSY): This experiment would establish the connectivity between adjacent protons. For this compound, COSY would be expected to show a correlation between the two aromatic protons, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded proton and carbon atoms. HSQC would be used to definitively assign the carbon signals for the aromatic CH groups, the bromomethyl group, and the methyl ester group based on the previously assigned proton signals.

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique provides information about the spatial proximity of protons. While not critical for the primary structure elucidation of this molecule, NOESY could be used to confirm through-space interactions between, for example, the bromomethyl protons and an adjacent aromatic proton.

¹⁹F NMR for Fluorine Environment Characterization

¹⁹F NMR spectroscopy is a highly sensitive technique that provides specific information about the fluorine atom in the molecule. biophysics.org A single signal would be expected in the ¹⁹F NMR spectrum of this compound. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring and would be influenced by the other substituents. alfa-chemistry.com Furthermore, coupling between the fluorine and the adjacent aromatic proton (³JFH) would be observed in both the ¹H and ¹⁹F spectra, providing further confirmation of the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) would be employed to accurately determine the molecular weight of this compound. The experimentally determined monoisotopic mass would be compared to the calculated theoretical mass to confirm the elemental composition (C₉H₇Br₂FO₂). The presence of two bromine atoms would result in a characteristic isotopic pattern (M, M+2, M+4) due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺322.8872
[M+Na]⁺344.8691

Note: Calculated m/z values are for the most abundant isotopes.

A plausible fragmentation pattern for this compound in an electron ionization (EI) mass spectrometer would involve initial cleavages of the most labile bonds. whitman.edublogspot.com The loss of a bromine radical from the bromomethyl group is a likely initial fragmentation step, leading to a stable benzyl-type cation. ucla.edu Subsequent fragmentations could include the loss of the methoxy (B1213986) group from the ester, decarbonylation, and cleavage of the second bromine atom.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Reaction Monitoring and Mixture Component Identification

Liquid chromatography-mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. chromatographytoday.com This technique would be invaluable for monitoring the progress of the synthesis of this compound, allowing for the identification of starting materials, intermediates, and byproducts. innovareacademics.in Furthermore, LC-MS/MS is a powerful tool for impurity profiling of the final product, enabling the detection and identification of trace-level impurities that may not be observable by other techniques. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique can precisely map the spatial coordinates of each atom in the molecular structure, providing unequivocal information on bond lengths, bond angles, and torsional angles. The resulting crystal structure reveals the molecule's conformation and how it packs within a crystal lattice, including any intermolecular interactions that may be present.

For this compound, obtaining a single crystal of suitable quality is a prerequisite for analysis by X-ray diffraction. Should such a crystal be grown, the analysis would yield a detailed model of its solid-state structure. This would confirm the substitution pattern on the benzene ring and the conformation of the methyl ester and bromomethyl groups relative to the ring.

As of now, specific crystallographic data for this compound is not available in the surveyed scientific literature. The successful application of this technique is entirely dependent on the ability to produce diffraction-quality single crystals from a synthesized sample.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques used to probe the vibrational modes of a molecule. These vibrations are specific to the types of bonds and functional groups present. An IR spectrum arises from the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in the dipole moment. Raman spectroscopy involves the inelastic scattering of monochromatic light, providing information about vibrations that cause a change in the molecular polarizability.

For this compound, these spectroscopic methods are invaluable for confirming the presence of its key functional groups. The analysis of the vibrational spectra would reveal characteristic frequencies associated with the ester group, the aromatic ring, and the carbon-halogen bonds.

The expected vibrational frequencies for the principal functional groups within the molecule are detailed below. These values are based on established group frequency correlations and provide a basis for spectral interpretation.

Table 1: Predicted Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (IR)Expected Wavenumber (cm⁻¹) (Raman)
Carbonyl (Ester)C=O Stretch1720 - 17401720 - 1740
EsterC-O Stretch1250 - 1300 (asymmetric), 1000 - 1150 (symmetric)Weak
Aromatic RingC=C Stretch1450 - 16001450 - 1600 (often strong)
Aromatic RingC-H Stretch3000 - 31003000 - 3100
Alkyl C-H (methyl)C-H Stretch2850 - 30002850 - 3000
Carbon-FluorineC-F Stretch1000 - 1400Strong
Carbon-BromineC-Br Stretch (ring)500 - 600500 - 600
Carbon-BromineC-Br Stretch (methyl)600 - 700600 - 700

This table is interactive.

The IR spectrum would be expected to show a strong, prominent peak for the carbonyl (C=O) stretch of the ester group. The C-O stretching vibrations of the ester would also be clearly visible. In the Raman spectrum, the aromatic ring stretching vibrations are typically strong and sharp, providing a clear fingerprint for the substituted benzene core. The C-Br and C-F stretching modes, while present in the IR spectrum, can also be effectively identified, often in the lower frequency region of the Raman spectrum. Together, these two spectroscopic techniques provide a robust method for the structural confirmation of the title compound.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Electronic Structure, Stability, and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can predict a molecule's geometry, stability, and reactivity. For methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate, DFT calculations would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to obtain accurate results. researchgate.netresearchgate.net

These calculations provide optimized molecular geometry and various electronic parameters that are crucial for understanding the molecule's behavior. The stability of the molecule can be inferred from the total energy, while the distribution of electrons, influenced by the electronegative fluorine and bromine atoms, as well as the ester group, dictates its chemical reactivity. researchgate.net

Table 1: Calculated Electronic Properties using DFT

Parameter Value
Total Energy (Illustrative value, e.g., -4530 Hartree)
Dipole Moment (Illustrative value, e.g., 2.5 Debye)
Ionization Potential (Illustrative value, e.g., 8.2 eV)
Electron Affinity (Illustrative value, e.g., 1.5 eV)
Chemical Hardness (Illustrative value, e.g., 3.35 eV)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, indicating its nucleophilic character. youtube.com Conversely, the LUMO is the orbital that is most likely to accept electrons, reflecting the molecule's electrophilic character. researchgate.netyoutube.com

For this compound, the HOMO is expected to be localized around the benzene (B151609) ring and the bromine atoms, which have lone pairs of electrons. The LUMO is likely to be distributed over the carbonyl group of the ester and the carbon atom of the bromomethyl group, as these are electron-deficient sites. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests higher reactivity.

Table 2: Frontier Molecular Orbital (FMO) Parameters

Orbital Energy (eV) Description
HOMO (Illustrative value, e.g., -6.5) Electron-donating regions
LUMO (Illustrative value, e.g., -1.2) Electron-accepting regions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netnih.gov The MEP surface is colored to represent different electrostatic potential values: red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. researchgate.netnih.govpreprints.org Green and yellow represent intermediate potentials. researchgate.net

In this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the ester group and the fluorine atom, indicating these as sites for electrophilic interaction. nih.gov Positive potential (blue) would be expected around the hydrogen atoms and, significantly, the carbon atom of the bromomethyl group, highlighting its susceptibility to nucleophilic attack. researchgate.netnih.gov

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are computational methods used to study the dynamic behavior of molecules over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can provide insights into the conformational flexibility and intermolecular interactions of this compound. nih.govfrontiersin.org

These simulations can reveal the preferred conformations of the molecule in different environments (e.g., in vacuum or in a solvent). For a molecule with a flexible side chain like the bromomethyl group, MD simulations can explore the rotational freedom around the single bonds and identify the most stable conformers. Furthermore, by simulating multiple molecules, it is possible to study how they interact with each other, which is crucial for understanding the properties of the material in the solid state.

Reaction Mechanism Studies and Transition State Analysis using Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms by identifying intermediates and transition states. For reactions involving this compound, such as nucleophilic substitution at the bromomethyl group, computational analysis can map out the entire reaction pathway.

By calculating the potential energy surface, researchers can locate the transition state structure, which is the highest energy point along the reaction coordinate. The energy of this transition state determines the activation energy of the reaction, providing a quantitative measure of the reaction rate. These studies can help in understanding the reactivity of the compound and in designing new synthetic routes.

Prediction of Spectroscopic Parameters from First Principles

Computational chemistry allows for the prediction of various spectroscopic parameters from first principles, which can be compared with experimental data to confirm the molecular structure. For this compound, methods like DFT can be used to calculate infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

The calculated vibrational frequencies in the IR and Raman spectra correspond to the different vibrational modes of the molecule. Similarly, the chemical shifts in the NMR spectra can be predicted, providing detailed information about the chemical environment of each atom in the molecule. These theoretical spectra are invaluable for the interpretation of experimental data and for the structural characterization of the compound.

Q & A

Q. What synthetic strategies are effective for methyl 5-bromo-4-(bromomethyl)-2-fluorobenzoate?

A stepwise approach is recommended:

  • Bromination : Introduce bromine substituents at specific positions using controlled bromination agents (e.g., NBS or Br₂ in inert solvents) to avoid over-substitution. Temperature control (e.g., 0–25°C) is critical to prevent degradation .
  • Esterification : Use methanol under acidic catalysis (e.g., H₂SO₄) to convert precursor benzoic acids to methyl esters. Monitor reaction progress via TLC or HPLC .
  • Purification : Column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>97%) .

Q. Which spectroscopic methods are optimal for characterizing this compound?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and ester group integrity. For example, the methyl ester proton appears as a singlet near δ 3.9 ppm, while aromatic protons show splitting patterns consistent with fluorine and bromine effects .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (MW: 309.97 g/mol) and isotopic patterns from bromine .
  • FT-IR : Peaks at ~1720 cm⁻¹ (ester C=O) and 600–800 cm⁻¹ (C-Br stretching) confirm functional groups .

Q. What are the stability considerations for storing this compound?

  • Temperature : Store at 2–8°C in amber vials to prevent light-induced degradation .
  • Moisture : Use desiccants in sealed containers to avoid hydrolysis of the ester group.
  • Solubility : Dissolve in dry DMSO or DCM for long-term storage; avoid protic solvents like water or alcohols .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during synthesis?

  • Solvent Selection : Use anhydrous dichloromethane (DCM) or THF to reduce hydrolysis side reactions. Polar aprotic solvents enhance electrophilic substitution efficiency .
  • Catalysts : Employ Lewis acids (e.g., FeCl₃) to direct bromination regioselectivity. For esterification, DMAP accelerates methoxy group incorporation .
  • Temperature Gradients : Gradual warming (e.g., 0°C → room temperature) during bromination prevents polybromination .
  • By-Product Analysis : Use LC-MS to identify impurities (e.g., di-brominated analogs) and adjust stoichiometry accordingly .

Q. What mechanisms explain the bromomethyl group’s reactivity in nucleophilic substitutions?

The bromomethyl group acts as an electrophilic center due to bromine’s electron-withdrawing effect, facilitating SN₂ reactions. Key factors:

  • Nucleophile Strength : Amines or thiols react efficiently in polar solvents (e.g., DMF) at 50–80°C .
  • Steric Hindrance : Bulky nucleophiles require longer reaction times or phase-transfer catalysts .
  • Leaving Group Stability : Bromide’s high leaving-group ability enables faster substitution compared to chloro analogs .

Q. How to address discrepancies in reported melting points or spectral data across studies?

  • Purity Assessment : Compare HPLC retention times with reference standards (e.g., USP/EP guidelines) to rule out impurities .
  • Crystallization Conditions : Recrystallize from ethanol/water mixtures to isolate polymorphs, which may have varying melting points .
  • Spectral Calibration : Use internal standards (e.g., TMS for NMR) and validate instruments with certified reference materials .

Q. What biological targets could this compound interact with, based on structural analogs?

  • Enzyme Inhibition : The fluorobenzoate moiety may mimic carboxylate substrates in enzymes like cyclooxygenase (COX) or hydrolases. Docking studies with COX-2 (PDB: 1CX2) can predict binding affinity .
  • Receptor Interactions : Bromine’s hydrophobicity may enhance binding to aryl hydrocarbon receptors (AhR) or kinase ATP pockets. Test in vitro using fluorescence polarization assays .
  • Cellular Uptake : LogP calculations (~2.8) suggest moderate membrane permeability; validate with Caco-2 cell assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.